

Application Notes and Protocols: Methyl Isovalerate in Flavor Chemistry

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Compound of Interest

Compound Name: Methyl isovalerate

Cat. No.: B153894

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Introduction

Methyl isovalerate (also known as methyl 3-methylbutanoate) is a fatty acid ester recognized for its significant contribution to the aroma and flavor of various foods and beverages.[1][2][3] Chemically, it is formed from the esterification of isovaleric acid with methanol.[2][4] Its pleasant, fruity aroma makes it a valuable compound in the flavor and fragrance industry, where it is used to impart or enhance specific sensory profiles.[5] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of **methyl isovalerate** in flavor chemistry.

Physicochemical and Organoleptic Properties

Methyl isovalerate is a colorless liquid with a characteristic sweet, fruity aroma.[4][6] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of Methyl Isovalerate

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₂ O ₂	[2][4][7]
Molecular Weight	116.16 g/mol	[4][7]
CAS Number	556-24-1	[4][6][7]
FEMA Number	2753	[1][4]
JECFA Number	195	[1][4]
Appearance	Colorless liquid	[4][8]
Boiling Point	114-115 °C	[4][6]
Density	0.881 g/mL at 25 °C	[4][6]
Flash Point	16 °C (60.8 °F)	[8]
Solubility	Soluble in alcohol and most fixed oils; Insoluble in water.	[4][5]

Table 2: Organoleptic Profile and Sensory Thresholds

Parameter	Description	Reference(s)
Odor Type	Fruity, apple, pineapple, sweet, estery, tutti-frutti.	[9][10]
Odor Description	Described as a strong, pungent, apple-like odor.	[4][9]
Flavor Profile	Fruity, pineapple, apple, with a juicy nuance.	[9]
Odor Threshold (Air)	0.0022 ppm	[4][11]
Taste Description	At 80 ppm, it is described as fruity pineapple and apple with a juicy, fruit-like nuance.	[9]

Applications in Flavor Chemistry

Methyl isovalerate is widely utilized as a flavoring agent in the food and beverage industry to create or enhance fruity notes.^[2]

- **Natural Occurrence:** It is a natural volatile component in a wide variety of fruits, contributing to their characteristic aroma. It has been identified in apples, bananas, strawberries, pineapples, blueberries, oranges, and peaches.^[10] It is also found in other products like various cheeses (Bleu, Gruyère, Parmesan), coffee, and honey.^[10]
- **Food and Beverage Applications:** Due to its potent fruity profile, it is added to beverages, candies, baked goods, and dairy products to impart apple-like and other fruity notes.
- **Regulatory Status:** **Methyl isovalerate** is recognized as a safe flavoring agent by major regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".^[1] It holds FEMA GRAS status (FEMA No. 2753).^[1]

Experimental Protocols

Protocol 1: Analysis of Methyl Isovalerate in a Beverage Matrix using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes a method for the qualitative and quantitative analysis of **methyl isovalerate** in a liquid matrix, such as a fruit juice or carbonated beverage.

1. Objective: To identify and quantify **methyl isovalerate** in a beverage sample.

2. Materials:

- Beverage sample
- **Methyl isovalerate** analytical standard (≥99% purity)
- Sodium chloride (anhydrous, ≥99%)
- Deionized water

- 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
- Gas-tight syringe
- GC-MS system with a headspace autosampler

3. Sample Preparation:

- Pipette 10 mL of the beverage sample into a 20 mL headspace vial.[\[12\]](#)
- Add 2 grams of anhydrous sodium chloride to the vial. This "salting-out" step increases the volatility of organic compounds, driving them into the headspace.[\[12\]](#)
- Immediately seal the vial with a crimp cap.
- Gently swirl the vial to dissolve the salt.
- Prepare a standard curve by spiking a control matrix (e.g., deionized water with similar sugar content to the sample) with known concentrations of **methyl isovalerate** (e.g., 0.1, 1, 10, 50, 100 ppb). Prepare these standards in the same manner as the sample (steps 1-4).
- Prepare a blank sample containing only the control matrix and sodium chloride.

4. Instrumental Analysis (HS-GC-MS):

- Headspace Autosampler Parameters:
- Incubation Temperature: 60 °C
- Incubation Time: 20 minutes
- Syringe Temperature: 70 °C
- Injection Volume: 1 mL
- Gas Chromatograph (GC) Parameters:
- Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[\[13\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[13\]](#)
- Injector Temperature: 250 °C
- Split Ratio: 10:1
- Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C (hold for 5 min).[\[13\]](#)[\[14\]](#)
- Mass Spectrometer (MS) Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[13\]](#)
- Source Temperature: 230 °C
- Transfer Line Temperature: 250 °C
- Scan Range: m/z 35-350 amu

5. Data Analysis:

- Identify the **methyl isovalerate** peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum of **methyl isovalerate** will show characteristic fragment ions.
- Quantify the concentration of **methyl isovalerate** by creating a calibration curve from the peak areas of the prepared standards and applying it to the peak area of the sample.

Protocol 2: Sensory Evaluation - Triangle Test for Difference Detection

This protocol determines if a perceptible difference in aroma exists between a standard product and a product to which **methyl isovalerate** has been added.

1. Objective: To determine if the addition of **methyl isovalerate** at a specific concentration creates a sensorially detectable difference.

2. Materials:

- Control beverage sample (without added **methyl isovalerate**)
- Test beverage sample (with a specific concentration of added **methyl isovalerate**)
- Sensory evaluation booths under controlled lighting and ventilation
- Identical, odor-free sample cups labeled with random 3-digit codes
- Water for palate cleansing
- A panel of at least 24-30 trained or consumer panelists.[\[15\]](#)

3. Procedure:

- Prepare the control and test samples. The concentration of added **methyl isovalerate** in the test sample should be determined based on preliminary trials, often starting near the published odor threshold.
- For each panelist, present a set of three samples (a triad). Two of the samples are identical (either both control or both test), and one is the odd sample. The presentation order should

be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

- Instruct panelists to sniff each sample in the order presented.
- Ask panelists to identify the sample they believe is different from the other two. Panelists are required to make a choice, even if it is a guess.
- Provide water for panelists to cleanse their palate between triads if necessary.

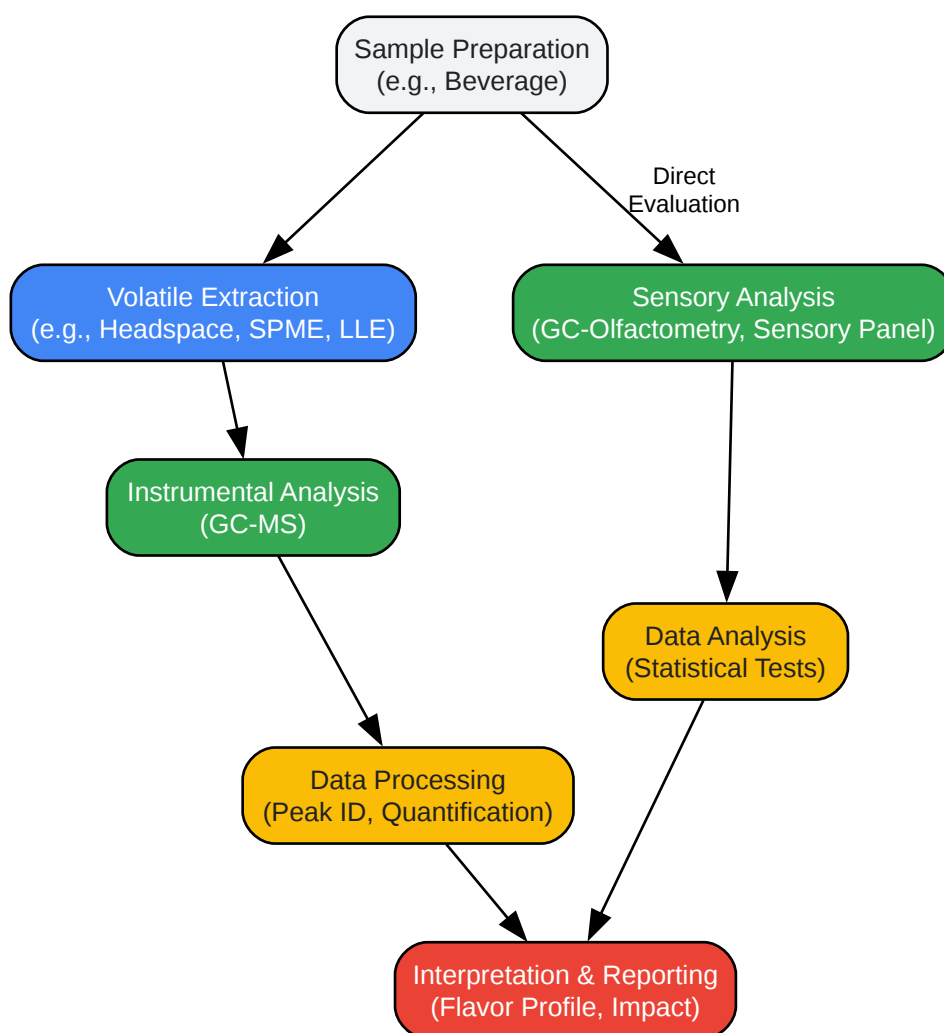
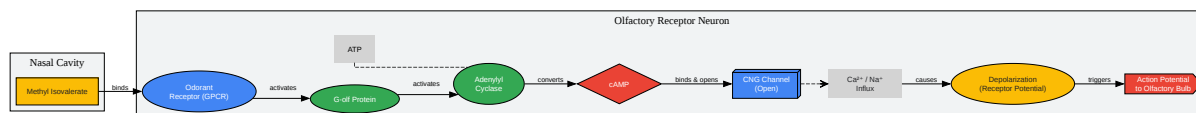
4. Data Analysis:

- Count the total number of panelists and the number of correct identifications.
- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically $p < 0.05$).
- If the result is statistically significant, it can be concluded that a perceptible difference exists between the control and test samples at the tested concentration of **methyl isovalerate**.

Visualizations

Olfactory Signal Transduction Pathway

The perception of **methyl isovalerate**, like other odorants, begins with a complex signaling cascade in the olfactory epithelium.



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